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Introduction
M1069 is a potent and selective, orally active dual antagonist of the A2A and A2B adenosine

receptors (A2AR and A2BR).[1] In the tumor microenvironment (TME), high concentrations of

adenosine act as an immunosuppressive molecule, hindering anti-tumor immune responses.[2]

[3][4] M1069 counteracts this immunosuppression by blocking adenosine signaling through

A2AR and A2BR on various immune cells, such as T cells, dendritic cells (DCs), and myeloid

cells.[2][3][4][5] This action promotes the activation and proliferation of immune cells, leading to

an enhanced anti-tumor immune response.[2] Preclinical studies have demonstrated the anti-

tumor activity of M1069, both as a monotherapy and in combination with other agents like

chemotherapy and immune checkpoint inhibitors, particularly in adenosine-rich tumors.[3][4][5]

[6]

These application notes provide a summary of the efficacy of M1069 in various cancer models

and detailed protocols for key experiments to assess its activity.

Data Presentation
M1069 Potency and Efficacy in Preclinical Models
The following tables summarize the quantitative data on the efficacy of M1069 in different in

vitro and in vivo cancer models.
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Cell
Line/Model

Assay Readout
M1069
Potency/Effica
cy

Reference

HEK-293

(Human)

Receptor Binding

Assay
IC50

A2AR: 0.130 nM,

A2BR: 9.03 nM
[6]

Primary Human

T cells

IL-2 Production

Rescue
EC50 84.1 nM [6]

Primary Murine T

cells

IL-2 Production

Rescue
EC50 137.7 nM [6]

Human Myeloid

Cells

VEGF

Production

Inhibition

IC50 20.9 nM [6]

Murine Myeloid

Cells

VEGF

Production

Inhibition

IC50 181.3 nM [6]

THP-1 (Human

Monocytic)

VEGF

Production

Inhibition

-

Significant

decrease in

VEGF

[5][7]

MDA-MB-231

(Human Breast

Cancer)

Antigen-specific

T cell killing
-

Rescued killing

impaired by

adenosine

analog

[5][7]
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Animal Model Cancer Type Treatment Outcome Reference

4T1 Syngeneic

Mice

Breast Cancer

(adenosinehi/CD

73hi)

M1069 (30, 100,

300 mg/kg, b.i.d.)

Dose-dependent

tumor growth

inhibition

[6][8]

4T1 Syngeneic

Mice

Breast Cancer

(adenosinehi/CD

73hi)

M1069 +

Cisplatin

Enhanced anti-

tumor activity
[3][4][5]

4T1 Syngeneic

Mice

Breast Cancer

(adenosinehi/CD

73hi)

M1069 +

Bintrafusp Alfa

(BA)

Enhanced anti-

tumor activity
[3][4][5]

EMT-6

Syngeneic Mice
Breast Cancer

M1069 +

Bintrafusp Alfa

(BA)

Significantly

enhanced tumor

growth inhibition

[3][7]

MC38 Syngeneic

Mice

Colon Carcinoma

(adenosinelow/C

D73low)

M1069

Monotherapy

No significant

tumor growth

inhibition

[3][4][5][8]

Mandatory Visualizations
Signaling Pathway of M1069
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cAMP
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In Vitro Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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